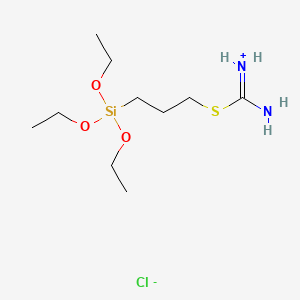![molecular formula C17H11N3O3 B12670690 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate CAS No. 94213-40-8](/img/structure/B12670690.png)
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is a chemical compound with the molecular formula C17H11N3O3. It is an aromatic diisocyanate, characterized by the presence of two isocyanate groups (-N=C=O) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethane polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene (COCl2) to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate product. The general reaction scheme can be represented as follows:
[ \text{Ar-NH2} + \text{COCl2} \rightarrow \text{Ar-NCO} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product. The process also includes steps for the purification and stabilization of the diisocyanate to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance reaction rates.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Applications De Recherche Scientifique
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in other molecules, facilitating the formation of polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Another aromatic diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Commonly used in the manufacture of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives.
Uniqueness
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of methyl groups, which can influence its reactivity and the properties of the resulting polymers. This compound offers distinct advantages in terms of the mechanical and thermal properties of the materials produced from it.
Propriétés
Numéro CAS |
94213-40-8 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
2,4-diisocyanato-1-[(3-isocyanato-4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-3-13(7-16(12)19-10-22)6-14-4-5-15(18-9-21)8-17(14)20-11-23/h2-5,7-8H,6H2,1H3 |
Clé InChI |
RFDDEHIGNVULBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=C(C=C(C=C2)N=C=O)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


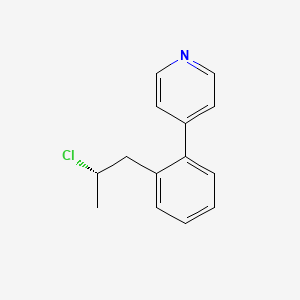

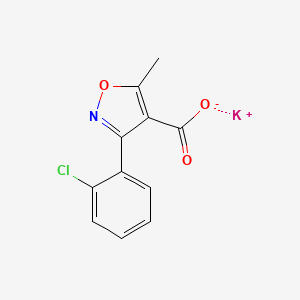

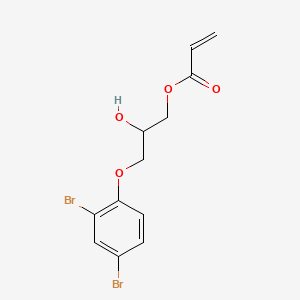






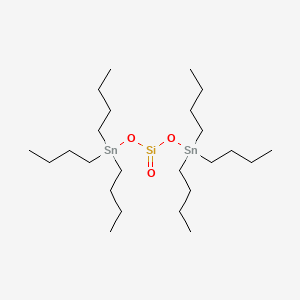
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
